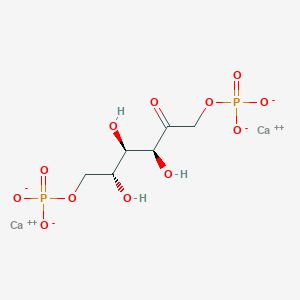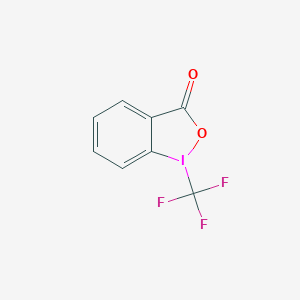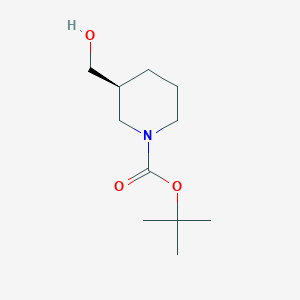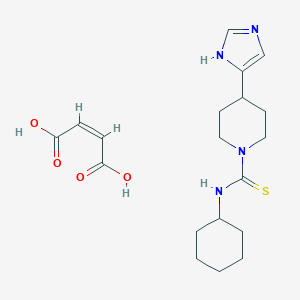
Cortienic acid
Übersicht
Beschreibung
Cortienic acid, also known as this compound B, is a naturally occurring fatty acid that is found in many plants, including some fruits and vegetables. It is a polyunsaturated fatty acid (PUFA) and is an important component of cell membranes. This compound has been studied for its potential medicinal applications, including its anti-inflammatory, anti-oxidative, and anti-cancer properties. It also has been studied for its potential to modulate the immune system and to treat neurological disorders.
Wissenschaftliche Forschungsanwendungen
Weich-Glucocorticoide
Cortienic acid wird bei der Entwicklung von Weich-Glucocorticoiden verwendet . Glucocorticoide sind eine Klasse von entzündungshemmenden Wirkstoffen, die seit über fünfzig Jahren in der Dermatologie eingesetzt werden . Sie üben ihre entzündungshemmenden Wirkungen hauptsächlich durch die Modulation des zytosolischen Glucocorticoid-Rezeptors (GR) auf genomischer Ebene aus . Der aktivierte Glucocorticoid-GR-Komplex, der durch die Bindung von Glucocorticoid an den GR im Zytoplasma gebildet wird, wandert in den Kern, wo er die Expression von entzündungshemmenden Proteinen hochreguliert und die Expression von pro-inflammatorischen Proteinen unterdrückt .
Augen-gezielte chemische Abgabesysteme (CDSs)
This compound wird bei der Entwicklung von Augen-gezielten chemischen Abgabesystemen (CDSs) verwendet . Diese Systeme sind so konzipiert, dass sie Medikamente direkt ins Auge abgeben, wodurch systemische Nebenwirkungen reduziert und die Wirksamkeit der Behandlung verbessert werden .
Retrometabole Arzneimittelentwicklung
This compound wird in der retrometabolen Arzneimittelentwicklung eingesetzt . Dieser Ansatz beinhaltet die Entwicklung von Medikamenten, die auf ihren inaktiven Metaboliten basieren, die dann im Körper zu ihren aktiven Formen metabolisiert werden . Dies kann die Sicherheit und Wirksamkeit der Medikamente verbessern .
Entzündungshemmende Wirkung
Auf this compound basierende Glucocorticoide erhöhen die Synthese von Lipocortinen, die die Phospholipase A2 blockieren und auch die Histamin(A)-Synthese in Mastzellen hemmen
Wirkmechanismus
Target of Action
Cortienic acid is a metabolite of the corticosteroid Loteprednol Etabonate (LE), which is used as an anti-inflammatory agent . The primary targets of this compound, like other corticosteroids, are the cytosolic glucocorticoid receptors . These receptors play a crucial role in the regulation of the body’s immune response and inflammation .
Mode of Action
Corticosteroids like this compound exert their effects predominantly at the genomic level . They bind to the glucocorticoid receptors, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects . This interaction inhibits the inflammatory response to a variety of inciting agents .
Biochemical Pathways
The action of this compound involves the metabolism of arachidonic acid to prostaglandins and leukotrienes, which are key players in the inflammatory response . By modulating these pathways, this compound can reduce inflammation and immune response .
Pharmacokinetics
This compound is a metabolite of Loteprednol Etabonate (LE), which is rapidly and extensively metabolized to two inactive metabolites, PJ-90 (Δ1-cortienic acid) and PJ-91 (Δ1-cortienic acid etabonate) . Metabolism occurs locally in ocular tissues, and to the extent that LE reaches the systemic circulation, likely the liver and other tissues into which it is distributed . The elimination of this compound is significantly faster than that of the parent compound, LE .
Result of Action
The action of this compound results in potent anti-inflammatory effects. It is used in the treatment of steroid responsive inflammatory conditions of the eye such as allergic conjunctivitis, uveitis, acne rosacea, superficial punctate keratitis, herpes zoster keratitis, iritis, cyclitis, and selected infective conjunctivitides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the local environment in the eye can impact the drug’s effectiveness. The drug is designed to be active locally at the site of administration and then rapidly metabolized to inactive components after eliciting its actions at the desired location, thereby subsequently minimizing the chance for adverse effects .
Eigenschaften
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h9,13-16,22,25H,3-8,10H2,1-2H3,(H,23,24)/t13-,14-,15-,16+,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZSRYSTBKQWGZ-XLXYOEISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3597-45-3 | |
| Record name | Cortienic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CORTIENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81738132XU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B122224.png)




![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)






